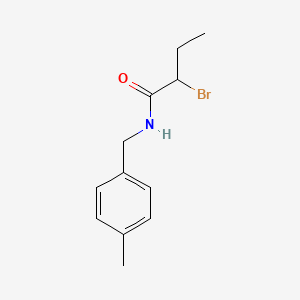

2-bromo-N-(4-methylbenzyl)butanamide

Description

2-Bromo-N-(4-methylbenzyl)butanamide is a brominated amide derivative characterized by a butanamide backbone substituted with a bromine atom at the second carbon and a 4-methylbenzyl group attached to the nitrogen.

Propriétés

IUPAC Name |

2-bromo-N-[(4-methylphenyl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZYIOVUUVVREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically proceeds through two main stages:

Preparation of N-(4-methylbenzyl)butanamide

This intermediate can be synthesized by reacting 4-methylbenzylamine with butyryl chloride or butyric acid derivatives under controlled conditions:

- Reaction conditions: The amine is reacted with butyryl chloride in an inert aromatic solvent such as toluene, chlorobenzene, or xylene.

- Temperature: The reaction is typically conducted at elevated temperatures ranging from 50 to 100 °C.

- Reaction monitoring: The formation of hydrogen chloride (HCl) gas is monitored to track the progress of amide formation.

- Post-reaction treatment: Methanol can be added to quench any residual acid chloride.

- Isolation: Cooling the reaction mixture causes the amide to precipitate, which is then isolated by filtration.

- Yields and purity: This step generally provides the amide in high yields (92–95%) and purity (>98%).

Selective Bromination to Form 2-Bromo Derivative

The key step involves bromination of the butanamide intermediate to introduce bromine at the 2-position:

- Brominating agents: Elemental bromine (Br2) is commonly used. Alternative brominating agents such as N-bromosuccinimide (NBS) may be employed in related compounds but elemental bromine is preferred for industrial scale.

- Solvent: Acetic acid or mixtures of acetic acid and water serve as the reaction medium.

- Temperature: Bromination is conducted between 10 to 80 °C, with a preferred range of 30 to 60 °C for optimal selectivity and yield.

- Molar ratios: Approximately 0.9 to 1.1 moles of bromine per mole of amide are used, often close to 1:1 stoichiometry.

- Reaction time: The mixture is stirred for 20 minutes to 3 hours depending on scale and conditions.

- Additional reagents: Hydrobromic acid (HBr) and bromide salts (e.g., potassium bromide) can be used to facilitate bromination, sometimes in combination with oxidizing agents like hydrogen peroxide to regenerate bromine in situ.

- Work-up: After bromination, water is added to precipitate the product, which is then filtered, washed, and dried under reduced pressure.

- Yields and purity: This bromination step typically yields the 2-bromo-N-(4-methylbenzyl)butanamide in over 95% yield and >99% purity.

Industrial Scale Considerations

- Bulk bromination: Large-scale reactors with precise temperature control and stirring are employed.

- Monitoring: Automated systems monitor temperature, bromine addition rate, and reaction progress to ensure safety and consistency.

- Purification: Industrial purification involves crystallization and filtration, with activated carbon treatment to remove impurities if necessary.

- Environmental and safety: Use of acetic acid and controlled bromine addition minimizes hazardous by-products and ensures safer handling.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Molar Ratio (Br2:Amide) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Amide formation | 4-Methylbenzylamine + Butyryl chloride | 50–100 | N/A | 92–95 | >98 | Inert aromatic solvent (toluene, chlorobenzene); HCl evolution monitored |

| Bromination | Elemental bromine in acetic acid (+ HBr/KBr) | 10–80 (prefer 30–60) | 0.9–1.1 | >95 | >99 | Stirring 20 min–3 h; water added post-reaction to precipitate product |

| Industrial purification | Activated carbon, crystallization, filtration | Ambient | N/A | High | High | Continuous monitoring and controlled bromine addition for scale-up |

Research Findings and Improvements

- The bromination step is highly selective and efficient under the described conditions, minimizing side reactions and over-bromination.

- Use of hydrobromic acid and oxidizing agents can improve bromine utilization and reduce waste.

- The amide formation step benefits from controlled temperature and solvent choice to maximize yield and purity.

- The overall process is optimized for fewer steps and higher yields compared to older methods requiring longer reaction times and lower selectivity.

- The compound this compound is reported as a novel intermediate in various synthetic routes, highlighting the importance of these preparation methods in pharmaceutical and chemical industries.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-N-(4-methylbenzyl)butanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

Oxidation: Performed in aqueous or organic solvents under reflux conditions.

Major Products:

Nucleophilic Substitution: Yields substituted amides, thiols, or ethers.

Reduction: Produces the corresponding amine.

Oxidation: Results in the formation of carboxylic acids.

Applications De Recherche Scientifique

2-Bromo-N-(4-methylbenzyl)butanamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: The compound can be utilized in the preparation of polymers and advanced materials.

Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein modifications.

Industrial Research: Employed in the development of new catalysts and chemical processes.

Mécanisme D'action

The mechanism of action of 2-bromo-N-(4-methylbenzyl)butanamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to modifications in protein structure and function, which can be exploited in drug design and biochemical research .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N-(4-methylbenzyl)butanamide with analogous brominated amides based on molecular structure, substituent effects, and available physicochemical data.

Table 1: Structural and Molecular Comparison

*Calculated based on standard atomic weights.

Key Findings:

Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., nitro in ) enhances electrophilicity at the bromine-bearing carbon, favoring nucleophilic substitution. In contrast, electron-donating groups (e.g., methyl in 4-methylbenzyl) may reduce reactivity but improve solubility in nonpolar solvents .

Molecular Weight and Physicochemical Properties :

- The target compound (MW ~270.17) is lighter than analogs with bulky substituents (e.g., 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide, MW 290.58), suggesting higher volatility or better solubility in organic solvents .

- Compounds with halogenated aryl groups (e.g., dichlorophenyl in ) exhibit higher molecular weights and melting points due to increased polarity and intermolecular forces.

Synthetic Accessibility :

- Analogs like N-(4-bromo-2-methylphenyl)-2-phenylbutanamide (MW 332.23) are commercially available, indicating established synthetic routes for brominated arylbutanamides . The target compound may require similar methods, such as bromination of precursor amides or coupling reactions involving 4-methylbenzylamine.

Activité Biologique

Overview

2-Bromo-N-(4-methylbenzyl)butanamide is an organic compound with the molecular formula C12H16BrNO. It is classified as an amide and is characterized by a bromine atom attached to the butanamide backbone, along with a 4-methylbenzyl substituent. This unique structure contributes to its biological activity, particularly in medicinal chemistry and enzyme interaction studies.

The biological activity of this compound primarily involves its interaction with nucleophilic sites in biological molecules. The bromine atom serves as a leaving group, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to modifications in protein structure and function, which are critical for drug design and biochemical research.

Medicinal Chemistry

This compound has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify protein interactions makes it a valuable tool in drug discovery, particularly for targeting specific enzymes or receptors.

Enzyme Interaction Studies

The compound has been studied for its potential to inhibit specific enzymes. For instance, its structural analogs have shown promising results against elastase, an enzyme linked to various inflammatory conditions. The inhibition values reported for similar compounds suggest that this compound may exhibit comparable biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-N-(4-methylphenyl)butanamide | Structure | Moderate enzyme inhibition |

| 2-Bromo-N-(4-methylcyclohexyl)butanamide | Structure | Low enzyme inhibition |

| 2-Bromo-N-(3,4-dimethylphenyl)butanamide | Structure | High anti-inflammatory activity |

The presence of the 4-methylbenzyl group in this compound imparts specific steric and electronic properties that enhance its reactivity compared to other derivatives.

Case Studies and Research Findings

- Inhibition Studies : Research has indicated that derivatives of this compound exhibit varying degrees of inhibition against elastase, with some showing IC50 values in the low micromolar range. This suggests significant potential for therapeutic applications in treating conditions related to elastase activity.

- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed that this compound can effectively bind to active sites of target enzymes, suggesting a mechanism for its inhibitory effects. These findings are crucial for guiding future drug design efforts .

- Synthesis and Characterization : The synthesis of this compound typically involves bromination reactions under controlled conditions, followed by characterization using techniques such as NMR and mass spectrometry. These methods confirm the structural integrity and purity of the compound, which are essential for reliable biological testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-N-(4-methylbenzyl)butanamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via bromination of N-(4-methylbenzyl)butanamide using brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) to ensure regioselectivity . Optimization includes:

- Solvent selection : Polar aprotic solvents improve reaction homogeneity.

- Stoichiometry : A 1.1:1 molar ratio of NBS to substrate minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity.

- Data Table :

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DCM | 0–25 | 75–85 | ≥95 |

| Br₂ | CCl₄ | 25–40 | 60–70 | 85–90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for 4-methylbenzyl), amide NH (δ 6.5–7.0 ppm), and brominated CH₂ (δ 3.8–4.2 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and bromine isotope pattern.

- Interpretation Tips : Compare experimental data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Reactivity Modeling : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate electron density maps and identify electrophilic centers (e.g., bromine atom) .

- Transition State Analysis : Simulate SN2 pathways to predict regioselectivity when reacting with amines or thiols.

- Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots).

Q. What strategies are recommended for resolving contradictions in biological activity data of this compound across different assay systems?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) via fluorescence polarization and SPR (surface plasmon resonance).

- Statistical Analysis : Apply ANOVA to identify outliers and confirm reproducibility.

- Case Study : Conflicting IC₅₀ values in kinase assays may arise from ATP concentration variations; fix ATP levels at 1 mM for comparability .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software be utilized in refinement?

- Challenges :

- Crystal Quality : Bromine’s high electron density causes absorption errors; use small crystals (<0.2 mm) and Mo-Kα radiation.

- Disorder : Flexible 4-methylbenzyl group may require TLS (translation-libration-screw) refinement.

- SHELX Workflow :

Data Integration : Use SHELXC for frame scaling.

Phase Solution : SHELXD for Patterson map generation.

Refinement : SHELXL with constraints for C-Br bond lengths (1.9–2.0 Å) .

Data Contradiction Analysis

- Example : Conflicting yields in bromination reactions (NBS vs. Br₂) may stem from solvent polarity or trace moisture. Address via:

- Systematic Screening : Test solvent-drying methods (molecular sieves vs. inert gas purging).

- Control Experiments : Compare anhydrous vs. ambient conditions to isolate moisture sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.